molecular formula C8H6N2O7 B12119300 Acetic acid, (2,4-dinitrophenoxy)- CAS No. 25141-25-7

Acetic acid, (2,4-dinitrophenoxy)-

Cat. No.: B12119300
CAS No.: 25141-25-7
M. Wt: 242.14 g/mol
InChI Key: OWEDBRWCJFWVFZ-UHFFFAOYSA-N
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Description

2-(2,4-dinitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6N2O7. It is characterized by the presence of a dinitrophenyl group attached to an acetic acid moiety. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenoxy)acetic acid typically involves the reaction of 2,4-dinitrophenol with chloroacetic acid under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for 2-(2,4-dinitrophenoxy)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dinitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

Fluorescence Quenching Studies

In biological research, 2,4-dinitrophenyl acetic acid has been studied for its fluorescence quenching properties, particularly concerning tryptophan fluorescence. Research indicates that this compound can significantly quench tryptophan fluorescence, which is relevant for understanding its toxicity mechanisms. The quenching constant values suggest a strong interaction between the compound and tryptophan, providing insights into the biological effects of dinitrophenols .

Table 2: Fluorescence Quenching Constants

CompoundQuenching Constant (K_SV)
2,4-DinitrophenolHighest
2,6-DinitrophenolModerate
2,4-Dinitrophenyl Acetic AcidSignificant

Agricultural Applications

Use as Pesticide

Dinitrophenols, including acetic acid, (2,4-dinitrophenoxy)- have historically been used as herbicides and insecticides due to their toxic properties against various pests. However, their use is heavily regulated due to toxicity concerns. The compound's mechanism involves disrupting mitochondrial function in target organisms, leading to metabolic disturbances .

Case Study: Toxicity Assessments

Research has documented cases of toxicity related to the use of dinitrophenols in agriculture. For instance, exposure to these compounds has been linked to severe health effects such as cataracts and metabolic disorders in humans and animals. Studies emphasize the need for careful handling and regulation of these substances in agricultural settings .

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. Additionally, the compound’s phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitrophenol: A related compound with similar nitro groups but lacking the acetic acid moiety.

    2,4-dinitroanisole: Similar structure but with a methoxy group instead of the acetic acid moiety.

    2,4-dinitrobenzoic acid: Contains a carboxylic acid group instead of the acetic acid moiety.

Uniqueness

2-(2,4-dinitrophenoxy)acetic acid is unique due to the presence of both the dinitrophenyl group and the acetic acid moiety. This combination imparts distinct chemical properties, making it useful in various applications, including organic synthesis and industrial processes .

Biological Activity

Acetic acid, (2,4-dinitrophenoxy)-, also known by its chemical identifier CID 91293, is a compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆N₂O₇
  • Molecular Weight : 230.14 g/mol
  • Chemical Structure : The compound features a dinitrophenoxy group attached to acetic acid, which is known to influence its reactivity and biological interactions.

The biological activity of acetic acid, (2,4-dinitrophenoxy)- is largely attributed to its structural similarity to 2,4-dinitrophenol (DNP), a well-known uncoupler of oxidative phosphorylation. This similarity suggests that the compound may also disrupt ATP production in mitochondria, leading to increased metabolic heat generation and potential impacts on cellular energy balance.

Key Mechanisms:

  • Uncoupling of Oxidative Phosphorylation : Like DNP, this compound may inhibit ATP synthesis by dissipating the proton gradient across the mitochondrial membrane.
  • Influence on Biochemical Pathways : It is likely to affect pathways related to energy metabolism and could modulate the activity of enzymes involved in these processes.

Biological Effects

The biological effects of acetic acid, (2,4-dinitrophenoxy)- have been studied in various contexts:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against both bacterial and fungal strains. For instance, derivatives of DNP have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research has suggested that compounds structurally related to DNP can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and other apoptotic pathways . Specific studies have demonstrated that certain derivatives can inhibit tumor growth in vitro, with IC50 values indicating their potency against various cancer cell lines .

Case Studies

Several studies highlight the biological activity of acetic acid, (2,4-dinitrophenoxy)-:

  • Antitumor Activity :
    • A study evaluated the anticancer effects of dinitrophenol derivatives on A549 lung cancer cells. The results indicated that these compounds could significantly reduce cell viability at low concentrations (IC50 = 0.0517 μM) .
  • Enzyme Inhibition :
    • Research has shown that dinitrophenol derivatives can inhibit key enzymes involved in metabolic pathways. For example, inhibition of caspases was observed in assays using substrates labeled with fluorescent quenchers .
  • Antimicrobial Testing :
    • A series of experiments tested various dinitrophenol derivatives against multiple bacterial strains. Results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against Klebsiella planticola .

Data Table: Biological Activities

Activity TypeAssessed CompoundTarget Organism/Cell LineIC50/MIC Value
AntitumorAcetic acid, (2,4-dinitrophenoxy)-A549 Lung Cancer Cells0.0517 μM
Enzyme InhibitionDinitrophenol DerivativesCaspasesVariable
AntimicrobialDinitrophenol DerivativesKlebsiella planticola3.9 μg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing acetic acid derivatives with 2,4-dinitrophenoxy groups?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification. For example, ethyl 2-(2,4-dinitrophenoxy)acetate is synthesized via a two-step process:

Esterification : React 2,4-dinitrophenol with ethyl acetate under acidic conditions to form 2,4-dinitrophenoxyethyl acetate.

Imide Reaction : Treat the intermediate with ethyl imide to yield the final product .
For chromenone derivatives (e.g., 5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one), condensation reactions using substituted phenols and chromenone precursors are employed, followed by nitro group introduction via nitration .

Q. How can researchers purify and characterize acetic acid, (2,4-dinitrophenoxy)- derivatives post-synthesis?

Methodological Answer:

  • Purification : Recrystallization using ethanol or methanol is common. For oily intermediates, ice-water precipitation followed by filtration is effective .
  • Characterization :
    • NMR/IR Spectroscopy : Confirm functional groups (e.g., nitro peaks at ~1,520–1,350 cm⁻¹ in IR) and aromatic proton environments .
    • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
    • Mass Spectrometry : Validate molecular weight (e.g., C10H10N2O7 has a theoretical m/z of 270.20) .

Advanced Research Questions

Q. What strategies are employed to analyze the interaction of 2,4-dinitrophenoxy-containing compounds with biological targets?

Methodological Answer:

  • Enzymatic Assays : Use chromogenic substrates like 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA to study enzyme kinetics. The release of 2,4-dinitrophenolate (λmax = 354 nm, ε = 15,300 M⁻¹cm⁻¹) is monitored spectrophotometrically .
  • Fluorescence Probes : Design probes (e.g., 3-(2,4-dinitrophenoxy)-chromenone derivatives) for selective detection of biomolecules like H2S. Measure fluorescence recovery after thiol-mediated cleavage of the dinitrophenoxy group .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock, focusing on nitro group hydrogen bonding and π-π stacking .

Q. How do structural modifications in 2,4-dinitrophenoxy derivatives influence their antimicrobial efficacy?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups : Nitro groups enhance reactivity toward nucleophilic microbial enzymes, increasing potency .
    • Chromenone Backbone : Planar structures improve membrane penetration, as seen in 5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one (MIC = 8 µg/mL against S. aureus) .
  • Structure-Activity Relationship (SAR) Table :
CompoundKey ModificationAntimicrobial Activity (MIC, µg/mL)
Ethyl 2-(2,4-dinitrophenoxy)acetateEthyl ester32 (E. coli)
5-(2,4-Dinitrophenoxy)-chromenoneMethyl-phenyl substitution8 (S. aureus)
3-(2,4-Dinitrophenoxy)-propanoyl-CoACoenzyme A conjugateN/A (enzymatic inhibition)

Experimental Design : Compare MIC values via broth microdilution assays (CLSI guidelines) and correlate with logP values (lipophilicity) calculated via HPLC retention times .

Q. How can contradictions in biological activity data for 2,4-dinitrophenoxy derivatives be resolved?

Methodological Answer:

  • Reproducibility Checks : Validate assays across multiple labs (e.g., anti-tumor activity in MTT vs. resazurin assays) .
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., 2,4-dinitrophenol) that may interfere with bioactivity .
  • Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) via X-ray diffraction to confirm active conformers .

Properties

CAS No.

25141-25-7

Molecular Formula

C8H6N2O7

Molecular Weight

242.14 g/mol

IUPAC Name

2-(2,4-dinitrophenoxy)acetic acid

InChI

InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12)

InChI Key

OWEDBRWCJFWVFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

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